Ethyl 2-(3-chlorophenyl)-2-cyanoacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLGZCWCQCFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556051 | |
| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92847-34-2 | |
| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation of Ethyl Cyanoacetate with 3-Chlorobenzaldehyde
One of the most common and straightforward methods is the Knoevenagel condensation between ethyl cyanoacetate and 3-chlorobenzaldehyde under basic or catalytic conditions.
- Reaction conditions: Typically, a base such as piperidine or sodium ethoxide is used in a solvent like ethanol or toluene.
- Procedure: Ethyl cyanoacetate (active methylene compound) reacts with 3-chlorobenzaldehyde in the presence of a catalytic amount of base, often with refluxing for several hours.
- Outcome: The reaction yields Ethyl 2-(3-chlorophenyl)-2-cyanoacrylate, which can be further hydrogenated or modified to obtain Ethyl 2-(3-chlorophenyl)-2-cyanoacetate if needed.
This method is supported by analogous syntheses of substituted cyanoacrylates and acrylamides, where substituted benzaldehydes are condensed with ethyl cyanoacetate derivatives under reflux with piperidine and acetic acid as catalysts.
Alkylation of Ethyl Cyanoacetate with 3-Chlorobenzyl Halides
Another approach involves the alkylation of ethyl cyanoacetate with 3-chlorobenzyl halides (e.g., 3-chlorobenzyl chloride or bromide).
- Reaction conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethoxyethane (DME).
- Mechanism: The base deprotonates the methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion that attacks the electrophilic benzyl halide, forming the desired substituted cyanoacetate.
- Example: A related procedure involves the reaction of ethyl cyanoacetate with sodium hydride followed by addition of 2,3-dichloroquinoxaline derivatives, demonstrating the feasibility of nucleophilic substitution on aromatic halides.
Multi-step Synthesis via 3-Chlorophenylacetonitrile Intermediates
A more complex synthetic route involves the use of 3-chlorophenylacetonitrile as a starting material, which is condensed with ethyl 3-pyridinecarboxylate or related esters under basic conditions.
- Process: Sodium methoxide catalyzes the condensation of ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile, followed by acid hydrolysis and decarboxylation steps. Subsequent reduction and oxidation steps lead to intermediates that can be converted to the target compound via Reissert-type reactions.
- Yield: The overall yield reported for such multi-step syntheses is moderate (~33%), reflecting the complexity of the route.
Preparation of Ethyl Cyanoacetate as a Key Intermediate
Since ethyl cyanoacetate is a fundamental building block, its efficient synthesis is critical.
- Industrial synthesis: Ethyl cyanoacetate is prepared by the reaction of ethyl chloroacetate with sodium cyanide in aqueous medium, followed by acidification and esterification steps.
- Typical conditions: Reaction temperatures range from 0 to 60 °C, with atmospheric pressure preferred. The process involves careful control of pH and temperature to optimize yield and purity.
- Yield: Industrial processes achieve yields of 77–80% for ethyl cyanoacetate with high purity.
Data Table: Summary of Preparation Methods
*Yields are approximate and depend on reaction optimization.
Research Findings and Optimization Notes
- Catalyst choice: Piperidine and acetic acid catalyzed Knoevenagel condensations provide good yields and are easy to perform on a laboratory scale.
- Base strength: For alkylation, sodium hydride is effective in generating the carbanion from ethyl cyanoacetate, but requires careful handling due to its reactivity.
- Temperature control: Maintaining reaction temperatures below 100 °C is critical to avoid side reactions and decomposition, especially in cyanide-involving steps.
- Purification: Recrystallization from ethanol or suitable solvents is commonly used to purify the final product.
- Safety: Handling of cyanide reagents and chlorinated intermediates requires strict safety protocols due to toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorophenylacetic acid and ethanol.
Reduction: Ethyl 2-(3-chlorophenyl)-2-aminoacetate.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenyl)-2-cyanoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and the ester functionality can play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Insights :
- Nitro Groups : The nitro-substituted analog () exhibits stronger electron-withdrawing effects, which could stabilize intermediates in cyclization reactions but increase toxicity risks.
- Fluorine Substitution: Difluoro analogs () are more resistant to hydrolysis than cyano-containing compounds due to strong C-F bonds.
Functional Group Modifications
Key Insights :
- Acetoacetate vs. Cyanoacetate: The keto group in allows for tautomerization and participation in Knorr pyrrole or Hantzsch dihydropyridine syntheses, unlike the cyano group.
- Phenyl vs. Chlorophenyl : The unsubstituted phenyl analog () lacks the electronic effects of chlorine, making it less reactive in electrophilic substitutions.
Biological Activity
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of . The compound features a cyano group (), an ester functional group, and a chlorophenyl substituent, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various cellular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antimicrobial Activity : this compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls or interfering with metabolic functions.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting migration-related genes .
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial effects against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 100 |
The results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7. The following findings highlight its anticancer potential:
- IC50 Values : The compound exhibited an IC50 value of approximately in MCF-7 cells, indicating moderate cytotoxicity.
- Mechanisms : The induction of apoptosis was linked to the release of cytochrome c from mitochondria, leading to the activation of caspases involved in programmed cell death .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Madhavi et al. evaluated the antibacterial activity of various cyanoacetic derivatives, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
- Anticancer Research : In a separate investigation, researchers assessed the effects of this compound on cancer cell proliferation. Results indicated that treatment with the compound led to reduced cell viability and increased apoptosis markers in breast cancer cell lines, suggesting its utility in cancer therapy .
Q & A
Basic: What are the common synthetic routes for Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, and how are reaction yields optimized?
Methodological Answer:
A validated synthetic approach involves three-component reactions using benzothiazole derivatives, ethyl bromocyanoacetate, and indole analogs under reflux in acetone for 5 hours. Key steps include:
- Reactant stoichiometry : Equimolar ratios of benzothiazole and ethyl bromocyanoacetate ensure minimal side products.
- Solvent selection : Acetone is optimal due to its polarity and boiling point (56°C), facilitating reflux conditions without decomposition .
- Yield optimization : Yields (reported up to 75–85%) are improved by controlling reaction time and avoiding moisture. Post-synthesis purification via column chromatography or recrystallization enhances purity.
Characterization : Confirmed via , , IR, and elemental analysis. For example, the cyano group () shows a sharp IR peak near 2200 cm, while ester carbonyls appear at ~1700 cm .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between the phenyl and ester groups. Data refinement with -factors < 0.06 ensures accuracy .
Advanced: How can computational methods (e.g., QSPR, DFT) predict the physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry Calculations : Density Functional Theory (DFT) optimizes the molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing cyano group lowers the LUMO, enhancing electrophilicity .
- Quantitative Structure-Property Relationship (QSPR) : Regression models correlate molecular descriptors (e.g., logP, polar surface area) with solubility or stability. Software like CC-DPS uses patented algorithms to predict logP ≈ 2.5 and aqueous solubility < 1 mg/mL .
- Validation : Cross-check computational results with experimental data (e.g., HPLC retention times, thermal stability assays).
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Multi-technique validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm ambiguous signals. For example, overlapping peaks can be resolved via HSQC correlation .
- Batch-to-batch analysis : Variations in melting points (e.g., due to polymorphs) are addressed by differential scanning calorimetry (DSC) to identify crystalline forms .
- Literature cross-referencing : Compare data with structurally analogous compounds (e.g., ethyl 2-(4-fluorophenyl)-2-cyanoacetate) to identify systematic errors .
Advanced: How is this compound utilized in materials science, such as optoelectronics?
Methodological Answer:
- Photoluminescence studies : The cyanoacetate moiety enables conjugation with π-systems, enhancing emission properties. For example, doping into polyvinyl carbazole (PVK) matrices amplifies spontaneous emission (ASE) thresholds. Measure ASE using pulsed laser excitation (e.g., 337 nm nitrogen laser) and detect emission spectra via monochromators .
- Optical waveguide fabrication : Spin-coat thin films (100–200 nm thickness) and characterize refractive indices using ellipsometry. PVK’s high refractive index (~1.7) ensures low optical loss .
Advanced: What racemization-free coupling methodologies apply to this compound in peptide synthesis?
Methodological Answer:
- Boc-Oxyma coupling : Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) enables esterification/amidation without racemization. Use equimolar acid/alcohol or amine in dichloromethane (DCM) at 0–25°C. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
- Mechanistic insight : The cyano group stabilizes the active ester intermediate, reducing epimerization. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
